molecular formula C6H7N3 B015761 Malononitrile, ((dimethylamino)methylene)- CAS No. 16849-88-0

Malononitrile, ((dimethylamino)methylene)-

Cat. No. B015761
CAS RN: 16849-88-0
M. Wt: 121.14 g/mol
InChI Key: LBUDLOYYNHQKQI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of “Malononitrile, ((dimethylamino)methylene)-” involves the reaction of malononitrile with dimethylformamide and phosphorus oxychloride. This reaction produces (dimethylamino-methylene)malononitrile among other derivatives through Vilsmeier formylation processes. These processes demonstrate the compound's reactivity and its potential as a versatile intermediate in organic synthesis (Mittelbach & Junek, 1982).

Molecular Structure Analysis

Research on derivatives of “Malononitrile, ((dimethylamino)methylene)-” such as 2-{5-[4-(dimethylamino)phenyl]penta-2,4-dien-1-ylidene}malononitrile, has revealed insights into their molecular structure, including their solvatochromic behavior and crystalline state. These studies highlight the significance of the donor-acceptor structures in these compounds, impacting their potential applications in materials science (Bogdanov et al., 2019).

Chemical Reactions and Properties

The compound exhibits a variety of chemical reactions, including condensation with aldehydes and interaction with active methylene compounds, resulting in the formation of novel functionalized analogs and chromophores. These reactions underscore its utility in the creation of push-pull chromophores and its role in the development of new materials with desirable optical and electronic properties (Belikov et al., 2018).

Physical Properties Analysis

While specific papers detailing the physical properties of “Malononitrile, ((dimethylamino)methylene)-” were not identified, related studies on malononitrile derivatives provide insights into their photophysical characteristics. These include strong intramolecular charge transfer absorption bands and fluorescence emissions, indicative of their potential in optoelectronic applications (Zhao et al., 2007).

Chemical Properties Analysis

The active methylene group in malononitrile, and by extension its derivatives, plays a crucial role in its reactivity. This feature is instrumental in heterocyclic conversions and interactions with microbial and biological systems, highlighting its broad applicability in organic synthesis and potential in pharmacological research (Dhivare & Rajput, 2015).

Scientific Research Applications

  • Synthesis of Heterocyclic Compounds

    Malononitrile is utilized in the synthesis of various heterocyclic compounds. A study detailed the reaction of malononitrile with dimethylformamide and phosphorus oxychloride, leading to the formation of (dimethylamino-methylene)malononitrile and other compounds. These compounds were then used to synthesize 3,5-dicyanopyridine derivatives through Vilsmeier formylation (Mittelbach & Junek, 1982).

  • Alzheimer's Disease Research

    In Alzheimer's disease research, a derivative of malononitrile, 2-(1-(6-[(2-[18F]fluoroethyl)(methyl)amino]-2-naphthyl)ethylidene)malononitrile, was used in conjunction with positron emission tomography to locate neurofibrillary tangles and beta-amyloid plaques in the brains of living patients (Shoghi-Jadid et al., 2002).

  • Synthesis of Antioxidant Agents

    Malononitrile derivatives have been synthesized as potential antioxidant agents. A study focused on the synthesis of 3-cyano-4-imino-2-methylthio-4H-pyrido[1,2-a]pyrimidine derivatives, showcasing the versatility of malononitrile in synthesizing compounds with potential health benefits (Vartale et al., 2016).

  • Investigation of Two-Photon Absorption Properties

    Research into the photophysical characteristics of malononitrile derivatives has shown that they exhibit strong intramolecular charge transfer absorption bands, which are significant for the development of materials with specific optical properties (Zhao et al., 2007).

  • Development of Disperse Dyes

    Malononitrile has been used in the development of disperse dyes for fabrics. A study demonstrated that malononitrile-condensed dyes provide deeper colors and shades with better fastness to wash, light, and perspiration on polyester and nylon fabrics (Lams et al., 2014).

  • Synthesis of Pyridine Derivatives

    Malononitrile is used in the synthesis of pyridine derivatives. One study described the process of converting the malononitrile side-chain into a substituted pyridine ring, which is useful in creating derivatives of a molecular probe used in diagnosing Alzheimer's Disease (Škofic et al., 2005).

  • Crystal Structure and Solvatochromic Behavior Studies

    The synthesis and study of the crystal structure and solvatochromic behavior of malononitrile derivatives have been important in understanding their potential use in nonlinear materials due to their donor-acceptor structures (Bogdanov et al., 2019).

  • Role in Organic Synthesis and Biological Systems

    Malononitrile's active methylene group is crucial in heterocyclic conversions and has shown potency in various microbial and biological systems. Its role in the development of Knoevenagel condensation in organic synthesis has been highlighted in research (Dhivare & Rajput, 2015).

Safety And Hazards

This compound is classified as acutely toxic, with hazard statements indicating that it is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

2-(dimethylaminomethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H7N3/c1-9(2)5-6(3-7)4-8/h5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBUDLOYYNHQKQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40168572
Record name Malononitrile, ((dimethylamino)methylene)-
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Molecular Weight

121.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Malononitrile, ((dimethylamino)methylene)-

CAS RN

16849-88-0
Record name [(Dimethylamino)methylene]propanedinitrile
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Record name ((Dimethylamino)methylene)propanedinitrile
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Record name 16849-88-0
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Record name Malononitrile, ((dimethylamino)methylene)-
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Record name [(dimethylamino)methylene]malononitrile
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Record name ((DIMETHYLAMINO)METHYLENE)PROPANEDINITRILE
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Synthesis routes and methods

Procedure details

To a slurry of 12.4 g. of 2-cyano-3-dimethylaminoacrolein in 50 ml. of water was added in small portions 13.6 g. of hydroxylamine-0-sulfonic acid (91% pure). The resulting clear solution was stirred for an additional 10 minutes, then cooled to 0° and adjusted to pH 6.0 by addition of approximately 26 ml. of 5N sodium hydroxide solution. The mixture was heated for 20 minutes in a water bath at 70°. A pH 3 was maintained over this period by dropwise addition of 5N sodium hydroxide solution. After cooling to room temperature, the mixture was extracted with 3 × 100 ml. of methylene chloride. The combined extracts were washed with 50 ml. of water, dried over magnesium sulfate, filtered and evaporated to dryness under reduced pressure. Thus, dimethylaminomethylenemalononitrile was obtained. After recrystallization from isopropanol, the material had a melting point of 93°-95°.
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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Malononitrile, ((dimethylamino)methylene)-
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